molecular formula C7H11BrF3NO B2756823 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine CAS No. 160921-16-4

4-(2-Bromo-3,3,3-trifluoropropyl)morpholine

Cat. No.: B2756823
CAS No.: 160921-16-4
M. Wt: 262.07
InChI Key: KFCAIQBJTHJTCZ-UHFFFAOYSA-N
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Description

4-(2-Bromo-3,3,3-trifluoropropyl)morpholine is a chemical compound with the molecular formula C7H11BrF3NO and a molecular weight of 262.07 g/mol . This compound is characterized by the presence of a bromine atom, three fluorine atoms, and a morpholine ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine typically involves the reaction of morpholine with 2-bromo-3,3,3-trifluoropropene. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-3,3,3-trifluoropropyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or a catalyst to enhance the reaction rate .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with alcohols can produce ether derivatives .

Scientific Research Applications

4-(2-Bromo-3,3,3-trifluoropropyl)morpholine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The morpholine ring provides stability and facilitates interactions with biological molecules, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,3,3-trifluoropropene: A precursor used in the synthesis of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine.

    4-(2-Chloro-3,3,3-trifluoropropyl)morpholine: A similar compound with a chlorine atom instead of bromine.

    4-(2-Fluoro-3,3,3-trifluoropropyl)morpholine: A derivative with a fluorine atom in place of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The combination of bromine and fluorine atoms enhances its utility in various chemical and biological applications .

Properties

IUPAC Name

4-(2-bromo-3,3,3-trifluoropropyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF3NO/c8-6(7(9,10)11)5-12-1-3-13-4-2-12/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCAIQBJTHJTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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